4-(4-chlorophenyl)-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
CAS No.: 863668-60-4
Cat. No.: VC11793311
Molecular Formula: C15H14ClN3O2
Molecular Weight: 303.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863668-60-4 |
|---|---|
| Molecular Formula | C15H14ClN3O2 |
| Molecular Weight | 303.74 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C15H14ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-3-5-10(16)6-4-9/h2-6,13H,1,7-8H2,(H2,17,18,21) |
| Standard InChI Key | KNPCFFBGFSYARS-UHFFFAOYSA-N |
| SMILES | C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl |
Introduction
Key Structural Features
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The compound contains a pyrrolo[3,4-d]pyrimidine core fused to a pyrrole ring.
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Substituents include:
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A 4-chlorophenyl group at position 4.
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A propenyl group (prop-2-en-1-yl) at position 6.
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Two carbonyl groups at positions 2 and 5.
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Chemical Characteristics
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The presence of a chlorophenyl group enhances hydrophobic interactions and may contribute to biological activity.
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The propenyl group introduces unsaturation and potential sites for further functionalization or reactivity.
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The pyrrolo[3,4-d]pyrimidine scaffold is known for its stability and ability to interact with biological targets such as enzymes or receptors.
Synthesis Pathways
The synthesis of this compound likely involves multi-step reactions starting from pyrimidine derivatives. Below is a generalized synthetic route:
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Formation of the Pyrrolo[3,4-d]pyrimidine Core:
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React a pyrimidine precursor with an appropriate pyrrole derivative under cyclization conditions.
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Common reagents: acid catalysts or base-mediated cyclization.
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Introduction of the Chlorophenyl Group:
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Electrophilic substitution or coupling reactions (e.g., Suzuki coupling) can be used to attach the chlorophenyl moiety.
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Addition of the Propenyl Group:
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Alkylation using an allyl halide or allyl alcohol under basic conditions.
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Example Reaction Conditions
The reaction may involve solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium complexes for coupling steps.
Potential Biological Activities
Compounds with similar scaffolds have been studied for their ability to interact with biological targets such as:
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Kinase Inhibitors: The pyrrolo[3,4-d]pyrimidine core is known to bind ATP-binding sites on kinases.
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Anticancer Agents: Substituted pyrrolopyrimidines have shown efficacy in inhibiting tumor growth in vitro and in vivo.
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Antioxidant Properties: The presence of electron-withdrawing groups like chlorine may enhance radical scavenging activity.
Molecular Docking Studies
Computational studies could predict interactions with enzymes like EGFR (epidermal growth factor receptor) or VEGFR (vascular endothelial growth factor receptor). These interactions are crucial for designing targeted therapies.
Comparative Analysis with Related Compounds
| Property | Compound A (Target) | Compound B (Related Pyrrolopyrimidine) |
|---|---|---|
| Molecular Weight | ~289.72 g/mol | ~300 g/mol |
| Biological Target | Kinases (e.g., EGFR) | Similar kinase families |
| Key Functional Groups | Chlorophenyl, propenyl | Chlorophenyl, alkoxy |
| Reported Activity | Potential anticancer and antioxidant | Antiproliferative |
Experimental Data
While specific experimental data for this compound is limited in public databases:
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Analogous compounds have demonstrated significant biological activity.
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In vitro studies on related molecules suggest promising IC50 values against cancer cell lines.
Future Research
Further studies should focus on:
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Biological Evaluation: Testing against cancer cell lines and microbial strains.
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Toxicity Studies: Determining safety profiles in animal models.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize efficacy.
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